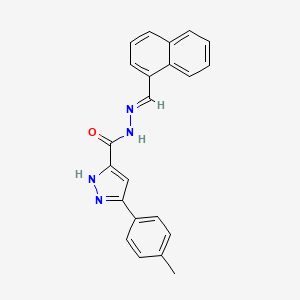
(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, also known as NNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. NNTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Biomedical Applications
Quinoxaline derivatives, related to the compound , represent a significant class of heterocycles. They are synthesized by replacing carbon atoms with nitrogen in the naphthalene ring. Their biomedical applications are diverse, ranging from antimicrobial activities to treating chronic and metabolic diseases. The versatility of quinoxaline derivatives in medical and industrial applications highlights their importance (Pereira et al., 2015).
Naphthalimide Derivatives in Medicinal Chemistry
Naphthalimide compounds, which share a structural framework with the queried compound, are significant in medicinal chemistry due to their interactions with biological entities like DNAs, enzymes, and receptors. They show potential in treating various diseases, including cancer. These derivatives are also used in creating diagnostic agents and imaging tools for biological processes, underscoring their expanding medicinal applications (Gong et al., 2016).
Naphthalene and Environmental Health
Studies on polychlorinated naphthalenes (PCNs), which are environmental pollutants related to naphthalene structures, reveal their toxicity and need for monitoring due to their similarity with other contaminants like dioxins and dibenzofurans. PCNs' presence in aquatic species and the potential human exposure through the diet necessitate further research on their health impacts (Domingo, 2004).
Pyrazoline Derivatives in Pharmaceutical Research
The research on pyrazoline derivatives, a structural component of the compound , highlights their potential in creating bioactive molecules. These derivatives, synthesized through multicomponent reactions, show a range of activities, including antibacterial, anticancer, antifungal, and antioxidant properties. This emphasizes the therapeutic potential of compounds containing the pyrazole moiety (Becerra et al., 2022).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-9-11-17(12-10-15)20-13-21(25-24-20)22(27)26-23-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSIWZBCQQBQMC-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
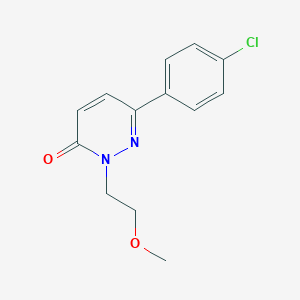
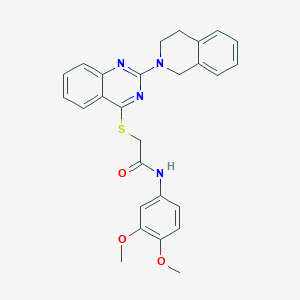
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
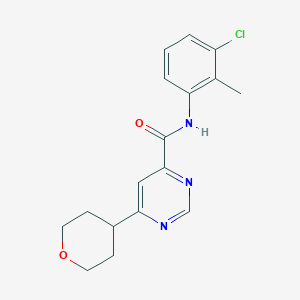
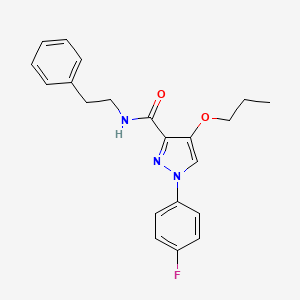
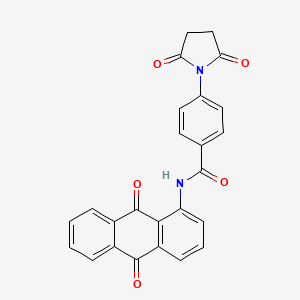
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2637751.png)
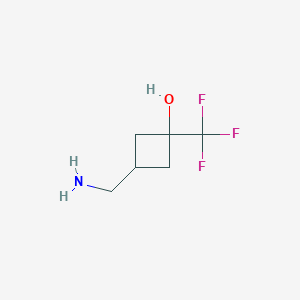
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)
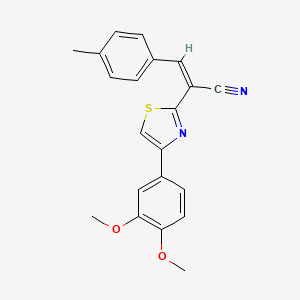
![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)


